molecular formula C14H12ClN3O3S3 B2516272 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyanothiophen-2-yl)pyrrolidine-2-carboxamide CAS No. 1008259-48-0

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyanothiophen-2-yl)pyrrolidine-2-carboxamide

Cat. No. B2516272
CAS RN: 1008259-48-0
M. Wt: 401.9
InChI Key: QJCRAYYLVSCKJS-UHFFFAOYSA-N
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Description

The compound "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyanothiophen-2-yl)pyrrolidine-2-carboxamide" is a chemically synthesized molecule that may have potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, the first paper discusses a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which have been synthesized and evaluated for their antioxidant activity . The second paper examines the structure and conformation of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, which was studied for its potential as an antineoplastic agent . These studies provide a foundation for understanding the chemical and biological properties of structurally related compounds.

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents such as chloro, hydroxyl, isopropyl, nitro, nitroso, and amino groups onto a pyrrolidine ring . The specific methods and conditions for the synthesis of "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyanothiophen-2-yl)pyrrolidine-2-carboxamide" are not detailed in the provided papers, but the general approach to synthesizing such compounds typically involves multi-step organic reactions, purification, and characterization of the final product.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using X-ray diffraction analysis. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned using this technique . Additionally, the crystal structure and molecular conformation of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, were studied by X-ray analysis and confirmed with AM1 molecular orbital methods . These analyses provide detailed information on the arrangement of atoms within the molecule and the spatial orientation of various functional groups.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The papers do not provide specific reactions for "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyanothiophen-2-yl)pyrrolidine-2-carboxamide," but they do suggest that the presence of substituents like chloro and hydroxyl groups can affect the molecule's reactivity . These groups can participate in various chemical reactions, such as substitution or addition reactions, which can be exploited in further chemical modifications or in biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, for example, crystallizes in the monoclinic space group and forms one-dimensional chains through intermolecular hydrogen bonds . These properties, including solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments and can influence its biological activity.

Scientific Research Applications

Synthesis and Anticancer Evaluation

Compounds structurally similar to the specified chemical have been synthesized and evaluated for their anticancer activity. For instance, derivatives of 1,4‐Naphthoquinone, containing phenylaminosulfanyl moieties, have shown potent cytotoxic activity against human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF‐7 (breast cancer) (Ravichandiran et al., 2019). These findings suggest that similar structures could have potential applications in developing anticancer agents.

Antimicrobial Applications

Thiophene derivatives have also been investigated for their antimicrobial properties. A study on the synthesis of thiophenyl pyrazoles and isoxazoles revealed that certain compounds exhibited significant antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger (Sowmya et al., 2018). This indicates the potential use of thiophene-carboxamide derivatives in developing new antimicrobial agents.

Molecular Structure and Conformation Studies

Research on the molecular structure and conformation of related compounds, such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, provides valuable insights into their chemical behavior and potential applications. These studies, conducted through X-ray analysis and molecular orbital methods, help in understanding the interactions and stability of these compounds, which is crucial for their application in drug design and development (Banerjee et al., 2002).

Synthesis of Anti-inflammatory Agents

Another application involves the synthesis of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides as potential anti-inflammatory agents. These compounds, synthesized through a reaction with sodium borohydride, indicate the role of thiophene and pyrrolidine derivatives in developing treatments for inflammation-related conditions (Gangapuram & Redda, 2006).

Heavy Metal Ion Adsorption

Thiophene and pyrrolidine derivatives have been utilized in the synthesis of polymers for environmental applications, such as the adsorption of heavy metal ions from aqueous solutions. These polymers show promise in water purification and treatment technologies, highlighting the broad applicability of these compounds beyond pharmaceuticals (Ravikumar et al., 2011).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyanothiophen-2-yl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S3/c15-11-3-4-12(23-11)24(20,21)18-6-1-2-10(18)13(19)17-14-9(8-16)5-7-22-14/h3-5,7,10H,1-2,6H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCRAYYLVSCKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyanothiophen-2-yl)pyrrolidine-2-carboxamide

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